Absolute Stereochemistry Confirmation via Total Synthesis as a Unique Differentiator
The first total synthesis of Chinensine B (3) and Chinensines A, C, D, and E (2, 4-6) was reported in a 2008 doctoral dissertation [1]. This synthetic achievement definitively established the absolute stereochemistry of Chinensine B as (1S,4aS,8aS) with three defined chiral centers [2]. The synthetic route utilized a biomimetic photochemical transformation mediated by molecular oxygen [1]. This structural verification distinguishes Chinensine B from uncharacterized or misassigned diterpenoid isolates, providing a benchmark for analytical authentication in procurement.
| Evidence Dimension | Absolute stereochemistry confirmation via total synthesis |
|---|---|
| Target Compound Data | Three defined chiral centers (1S,4aS,8aS); stereochemistry confirmed through enantioselective total synthesis |
| Comparator Or Baseline | Chinensines A, C, D, E (also synthesized); many uncharacterized diterpenoid isolates lacking stereochemical verification |
| Quantified Difference | Complete stereochemical assignment achieved; no prior ambiguous configuration |
| Conditions | Total synthesis in the context of biomimetic photochemical transformations mediated by molecular oxygen (2008 doctoral dissertation) |
Why This Matters
For procurement as a reference standard or SAR probe, verified absolute stereochemistry ensures batch-to-batch consistency and eliminates configuration-related variables in biological assays.
- [1] Margaros, I. A. (2008). Total syntheses of the natural products zerumin B, chinensines A-E and premnalane in the context of biomimetic photochemical transformations mediated by molecular oxygen. Doctoral Dissertation, University of Crete. View Source
- [2] OpenArchives.gr. Total syntheses of the natural products zerumin b, chinensines a-e and premnalame. Record 000018. View Source
